molecular formula C31H32N2O5 B10864457 1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B10864457
M. Wt: 512.6 g/mol
InChI Key: LSTFJVVRKYUJAB-UHFFFAOYSA-N
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Description

1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization of the aromatic rings and introduction of the ethanone group. Common reagents used in these reactions include aromatic aldehydes, amines, and ketones, along with catalysts such as palladium or copper complexes. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Aromatic substitution reactions where functional groups on the aromatic rings are replaced by other groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents; nucleophilic reagents like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.

    1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanol:

Uniqueness

The presence of both the 4-methylphenyl and 3,4,5-trimethoxyphenyl groups in 1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H32N2O5

Molecular Weight

512.6 g/mol

IUPAC Name

5-acetyl-9-(4-methylphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H32N2O5/c1-18-10-12-20(13-11-18)21-14-24-29(26(35)15-21)30(22-16-27(36-3)31(38-5)28(17-22)37-4)33(19(2)34)25-9-7-6-8-23(25)32-24/h6-13,16-17,21,30,32H,14-15H2,1-5H3

InChI Key

LSTFJVVRKYUJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2

Origin of Product

United States

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